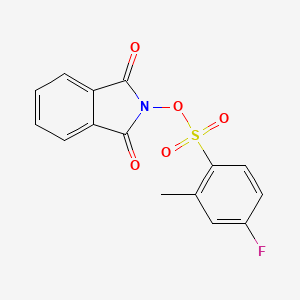

1,3-Dioxoisoindolin-2-yl 4-fluoro-2-methylbenzenesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-Dioxoisoindolin-2-yl 4-fluoro-2-methylbenzenesulfonate is a chemical compound with potential applications in various fields of chemistry and materials science. This document provides a detailed overview of its synthesis, molecular structure analysis, chemical reactions and properties, physical properties analysis, and chemical properties analysis.

Synthesis Analysis

The synthesis of related 1,3-dioxoisoindolin-2-yl compounds involves green and novel synthetic approaches, such as the sequential condensation, sp^3 CH bond functionalization, and cyclization reactions in aqueous media, leading to the formation of desired compounds with good to excellent yields (Tashrifi et al., 2018).

Molecular Structure Analysis

Molecular structure analysis of similar compounds has shown that the 1,3-dioxoisoindolin-2-yl unit can be planar and oriented at specific dihedral angles to other groups within the molecule, contributing to its unique chemical behavior (Raza et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving 1,3-dioxoisoindolin-2-yl compounds can lead to the formation of various derivatives with potential biological activity. These reactions often involve condensation with aromatic aldehydes and subsequent reactions to afford products with promising antibacterial and antifungal activities (Patel & Dhameliya, 2010).

Physical Properties Analysis

The physical properties of 1,3-dioxoisoindolin-2-yl compounds, such as their crystal structure and phase transitions, have been characterized by techniques like X-ray crystallography, showing different conformations and space groups at varying temperatures (Valente et al., 2011).

Chemical Properties Analysis

The chemical properties of 1,3-dioxoisoindolin-2-yl compounds, including their reactivity and potential as photocatalysts or inhibitors in biological systems, have been explored. These studies reveal the compounds' broad applicability and good chemical stability, making them attractive for various chemical transformations (Shang et al., 2019).

科学的研究の応用

Antioxidant Applications in Lubricating Oils

Research has explored the use of derivatives of 1,3-dioxoisoindolin-2-yl for enhancing the antioxidant properties of lubricating oils. Specifically, a study by Habib, Hassan, and El‐Mekabaty (2014) demonstrated that compounds derived from 1,3-dioxoisoindolin-2-yl exhibited significant antioxidant activity when evaluated as additives in gasoline lubricating oil. This suggests potential for improving the efficiency and lifespan of mechanical systems through enhanced lubricant stability (Habib, Hassan, & El‐Mekabaty, 2014).

Structural and Molecular Studies

The compound has also been subject to structural and molecular characterization, as evidenced by a study conducted by Raza et al. (2009), which detailed the crystal structure and hydrogen bonding patterns of a related compound. Such studies are crucial for understanding the chemical and physical properties of these compounds, paving the way for their application in diverse fields (Raza et al., 2009).

Fluorescent Probing and Bioimaging

The utility of 1,3-dioxoisoindolin-2-yl derivatives extends to the development of fluorescent probes for biological applications. Liu et al. (2020) designed and synthesized a probe based on this chemical framework for the detection of hydrogen sulfide (H2S) in living cells. The study highlights the compound's potential in bioimaging and monitoring of biological processes, offering a new tool for medical and biological research (Liu et al., 2020).

Antimicrobial Activity

Derivatives of 1,3-dioxoisoindolin-2-yl have been synthesized and evaluated for their antimicrobial properties. A study by Bedair et al. (2006) revealed that certain synthesized compounds showed promising results against microbial strains. This suggests the potential of these compounds in developing new antimicrobial agents, contributing to the fight against resistant bacterial and fungal infections (Bedair et al., 2006).

Anticonvulsant Agents

Furthermore, the compound and its derivatives have been investigated for their anticonvulsant properties. Nikalje, Hirani, and Nawle (2015) synthesized a series of novel compounds based on the 1,3-dioxoisoindolin-2-yl framework, which showed promising anti-inflammatory activity in both in vitro and in vivo models. Such research indicates the potential of these compounds in developing new therapeutic agents for treating inflammation-related disorders (Nikalje, Hirani, & Nawle, 2015).

作用機序

Target of Action

Compounds with an isoindoline-1,3-dione nucleus have been found to bind with high affinity to multiple receptors . This suggests that 1,3-Dioxoisoindolin-2-yl 4-fluoro-2-methylbenzenesulfonate may also interact with various cellular targets, potentially leading to diverse biological effects.

Mode of Action

It is known that compounds with an isoindoline-1,3-dione nucleus can interact with various cellular targets . This interaction could lead to changes in cellular processes and functions, although the specific mechanisms remain to be elucidated.

Biochemical Pathways

Compounds with an isoindoline-1,3-dione nucleus have been found to have diverse chemical reactivity and promising applications . This suggests that this compound may also affect various biochemical pathways, leading to downstream effects on cellular processes and functions.

Result of Action

Compounds with an isoindoline-1,3-dione nucleus have been found to have diverse biological activities . This suggests that this compound may also have various effects at the molecular and cellular levels.

将来の方向性

特性

IUPAC Name |

(1,3-dioxoisoindol-2-yl) 4-fluoro-2-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO5S/c1-9-8-10(16)6-7-13(9)23(20,21)22-17-14(18)11-4-2-3-5-12(11)15(17)19/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCBHYFBKDCBYEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)ON2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2480402.png)

![(Z)-methyl 2-(2-((2-((2-(indolin-1-yl)-2-oxoethyl)thio)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2480404.png)

![N-(2-furylmethyl)-2-{[3-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide](/img/structure/B2480405.png)

![2,4-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2480406.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclopropanecarboxamide](/img/structure/B2480407.png)

![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2480410.png)

![N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2480415.png)

![3-methyl-2-oxo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2480422.png)